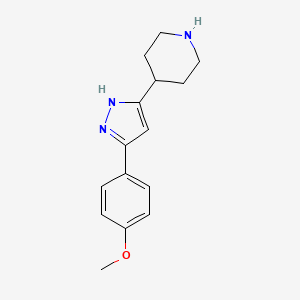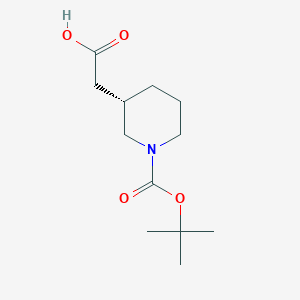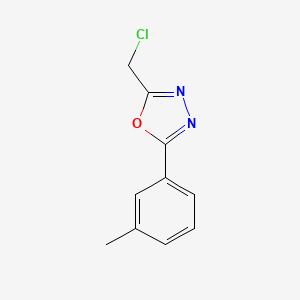
2-(chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole, more commonly known as CMPD-1, is a novel synthetic compound that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. CMPD-1 is a member of the family of oxadiazoles, a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring. It is a highly lipophilic molecule that has been found to possess a range of interesting properties, including its ability to act as an inhibitor of certain enzymes.
Aplicaciones Científicas De Investigación
Synthesis of Novel Organic Compounds
This compound has been utilized as a precursor in the synthesis of complex organic molecules, including chromen-oxadiazole derivatives and pyrrole analogs. These synthesized compounds have shown potential in various fields, including medicinal chemistry and materials science. For example, Rao et al. (2014) demonstrated its use in synthesizing chromen-oxadiazole derivatives with potential applications in chemical synthesis and drug discovery (Rao et al., 2014).
Antimicrobial and Antitubercular Activity
A significant area of research involving this compound is its incorporation into molecules displaying antimicrobial and antitubercular properties. Joshi et al. (2008) synthesized a novel series of pyrrole analogs, including derivatives of 1,3,4-oxadiazole, showing promising antibacterial and antitubercular activities (Joshi et al., 2008). This highlights the compound's role in developing new antimicrobial agents.
Optical Properties
Research into the optical properties of 1,3,4-oxadiazole derivatives, including those related to the specified compound, has revealed their potential in materials science, particularly in photoluminescent applications. Yan-qing Ge et al. (2014) explored the synthesis and fluorescence spectral characteristics of novel oxadiazole derivatives, indicating their utility in developing optical materials (Yan-qing Ge et al., 2014).
Propiedades
IUPAC Name |
2-(chloromethyl)-5-(1,5-dimethylpyrrol-2-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-6-3-4-7(13(6)2)9-12-11-8(5-10)14-9/h3-4H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGDDAIFZHFGLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C2=NN=C(O2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363643 |
Source


|
| Record name | 2-(Chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole | |
CAS RN |
696604-68-9 |
Source


|
| Record name | 2-(Chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1348076.png)
![3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone](/img/structure/B1348094.png)










